1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is represented by the formula C9H15ClN2O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A novel method for the synthesis of conformationally rigid diamines, which are of major importance in medicinal chemistry, was proposed by Smaliy et al. (2011). This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, offering a more straightforward approach for producing such compounds in large quantities, potentially including derivatives of "1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride" (Smaliy et al., 2011).
Anticonvulsant Activity
Rybka et al. (2017) synthesized a new series of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. Their research revealed compounds with significant anticonvulsant activity and proposed mechanisms of action, including sodium and L-type calcium channel blocking. This work underscores the therapeutic potential of pyrrolidine dione derivatives in treating epilepsy (Rybka et al., 2017).
Anticancer Activity
Kumar et al. (2013) reported on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Their findings highlight the potential of these compounds, including those structurally related to "this compound," in offering therapeutic benefits against various cancer cell lines (Kumar et al., 2013).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
The compound “1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives have been found to interfere with a variety of biological processes, which suggests that “this compound” could potentially affect multiple pathways .
Result of Action
Based on the known effects of other piperidine derivatives, it could potentially have a range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant activities .
Properties
IUPAC Name |
1-piperidin-3-ylpyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQZJBRFGATXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)CCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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